6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to an amino group and a pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione typically involves the reaction of 4-bromoaniline with a pyrimidine derivative under specific conditions. One common method includes the use of palladium-catalyzed Suzuki cross-coupling reactions. This method involves the coupling of 4-bromoaniline with a pyrimidine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromine-containing compound with different structural features.
2-Bromo-4,6-dimethyl-phenylamine: A compound with a similar bromine substitution pattern but different functional groups.
Uniqueness
6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione is unique due to its specific combination of a bromine-substituted phenyl group and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
21333-03-9 |
---|---|
Molecular Formula |
C10H8BrN3O2 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
6-(4-bromoanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8BrN3O2/c11-6-1-3-7(4-2-6)12-8-5-9(15)14-10(16)13-8/h1-5H,(H3,12,13,14,15,16) |
InChI Key |
KVJLEUZMCGNFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=O)NC(=O)N2)Br |
21333-03-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.